(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-15(9-13-7-8-16-17(10-13)23-11-22-16)18(21)20(19-12)14-5-3-2-4-6-14/h2-10H,11H2,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCALRBJAYDENZ-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124598 | |
| Record name | 3H-Pyrazol-3-one, 4-(1,3-benzodioxol-5-ylmethylene)-2,4-dihydro-5-methyl-2-phenyl-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132603-41-9 | |
| Record name | 3H-Pyrazol-3-one, 4-(1,3-benzodioxol-5-ylmethylene)-2,4-dihydro-5-methyl-2-phenyl-, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132603-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazol-3-one, 4-(1,3-benzodioxol-5-ylmethylene)-2,4-dihydro-5-methyl-2-phenyl-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate aldehydes and ketones under specific reaction conditions. One common synthetic route includes the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the pyrazolone ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Scientific Research Applications
(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects is often related to its ability to interact with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Data Tables
Key Research Findings
- Electronic Effects : The benzo[d][1,3]dioxole group enhances π-π stacking interactions in crystal lattices, as seen in X-ray studies, compared to simpler aryl substituents .
- Bioactivity: Thiazolidinone hybrids (e.g., 7a) show superior enzyme inhibition (e.g., PI3 kinase) over pyrazolones, likely due to the thiazolidinone’s hydrogen-bonding capacity .
- Thermal Stability : Trifluoromethyl-substituted derivatives exhibit higher melting points, correlating with improved crystallinity and stability .
Biological Activity
(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are recognized for their potential in treating various diseases, including cancer, inflammation, and infections. This article delves into the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound features a benzo[d][1,3]dioxole moiety which is known for its pharmacological significance.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities associated with this compound include:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with multiple cellular targets involved in cancer progression.
- Anti-inflammatory Effects : Pyrazoles are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. This compound may exhibit similar properties.
- Antimicrobial Properties : The compound has shown potential against various pathogens, indicating its utility in treating infectious diseases.
Anticancer Studies
A recent study evaluated the anticancer potential of various pyrazole derivatives, including this compound. The findings suggested that this compound significantly inhibited the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
Anti-inflammatory Activity
The anti-inflammatory effects were assessed using an animal model where inflammation was induced. The administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .
Antimicrobial Evaluation
The antimicrobial activity was tested against both gram-positive and gram-negative bacteria. The results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL .
Case Studies
In a clinical setting, a case study involving patients with chronic inflammatory diseases showed improved symptoms after treatment with pyrazole derivatives including our compound of interest. Patients reported reduced pain levels and improved mobility .
Q & A
Q. What are the established synthetic routes for (Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?
- Methodological Answer : The compound is synthesized via condensation reactions under basic or acidic conditions. A common approach involves refluxing a pyrazolone precursor (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) with a benzodioxole-containing aldehyde in ethanol or methanol. For example:
- Step 1 : Prepare the pyrazolone core via cyclization of hydrazines with β-ketoesters .
- Step 2 : Condense with benzo[d][1,3]dioxole-5-carbaldehyde under basic conditions (e.g., NaOH/EtOH) to form the Z-isomer .
Key Conditions :
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | Reflux (~78°C) | |
| Reaction Time | 8–12 hours |
Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?
- Methodological Answer : The Z-configuration is determined using NMR spectroscopy (e.g., NOESY for spatial proximity of substituents) and X-ray crystallography . For example:
- NOESY : Cross-peaks between the benzo[d][1,3]dioxole protons and the pyrazolone methyl group confirm the Z-geometry .
- X-ray : Bond angles and dihedral angles from crystal structures validate the stereochemistry .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent electronic environments (e.g., benzo[d][1,3]dioxole protons at δ 5.93 ppm as a singlet ).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 351.3).
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .
Advanced Research Questions
Q. How can reaction yields be optimized for the condensation step?
- Methodological Answer : Yields depend on:
- Catalyst : Use piperidine or acetic acid to enhance enolate formation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control : Gradual heating avoids side reactions (e.g., isomerization to the E-form) .
Example Optimization Table :
| Condition | Yield (%) | Reference |
|---|---|---|
| Ethanol, NaOH, reflux | 65 | |
| DMF, piperidine, 80°C | 78 |
Q. What strategies mitigate contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity : Use HPLC (>95% purity) to exclude impurities affecting bioassays .
- Solubility : Pre-saturate DMSO stocks with PBS to avoid aggregation in aqueous media .
- Assay Conditions : Standardize protocols (e.g., ATP levels in cell viability assays) .
Q. How can computational methods predict the compound’s reactivity or binding modes?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2) .
Example Computational Data :
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| Binding Affinity (COX-2) | -9.3 kcal/mol |
Q. What is the role of the benzo[d][1,3]dioxole moiety in modulating bioactivity?
- Methodological Answer : The moiety enhances:
- Lipophilicity : Improves membrane permeability (logP ~2.8) .
- Electron Density : Stabilizes charge-transfer complexes with enzyme active sites (e.g., MAO-B inhibition) .
SAR Study Example :
| Substituent | IC50 (MAO-B) |
|---|---|
| Benzo[d][1,3]dioxole | 12 nM |
| Phenyl | 480 nM |
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability in aqueous media?
- Methodological Answer : Stability varies with pH and substituents:
- Acidic Conditions : Protonation of the pyrazolone carbonyl accelerates hydrolysis.
- Basic Conditions : Deprotonation of the methyl group destabilizes the conjugated system .
Stability Profile :
| pH | Half-life (h) |
|---|---|
| 7.4 | 48 |
| 2.0 | 6 |
| 9.0 | 24 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
